molecular formula C6H8N2O B105723 2-Amino-6-methoxypyridine CAS No. 17920-35-3

2-Amino-6-methoxypyridine

Cat. No.: B105723
CAS No.: 17920-35-3
M. Wt: 124.14 g/mol
InChI Key: DEUALFRBMNMGDS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Amino-6-methoxypyridine (CAS: 17920-35-3; molecular formula: C₆H₈N₂O) is a pyridine derivative featuring an amino group (-NH₂) at the 2-position and a methoxy group (-OCH₃) at the 6-position of the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and sensor development .

Applications
The compound is widely used in:

  • Sensor Chemistry: Acts as a precursor for synthesizing probes targeting copper ions (Cu²⁺) and lactic acid in biological systems .
  • Pharmaceutical Intermediates: Serves as a building block for bioactive molecules, including antihistamines like fexofenadine hydrochloride .
  • Material Science: Utilized in moisture-sensitive reactions under nitrogen atmospheres due to its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

The industrial production of this compound typically involves the methoxylation of 2-amino-6-chloropyridine using sodium methoxide in methanol. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that derivatives of 2-amino-6-methoxypyridine exhibit significant anticancer activity. For instance, a study demonstrated that a prodrug form of this compound, 2-amino-6-methoxypurine arabinoside (506U), showed efficacy against T-cell tumors in immunodeficient mice. The compound was selectively effective against transformed T-cells and exhibited a dose-dependent response in vivo, making it a candidate for clinical trials targeting refractory hematological malignancies .

Sirtuin Activation:
Another significant area of interest is the activation of sirtuins, particularly Sirt6, which is implicated in various diseases such as cancer and inflammation. Compounds based on the pyridine structure have been designed to enhance Sirt6 activity. These compounds have shown promise in pharmacological evaluations, indicating potential therapeutic applications against age-related diseases and inflammation .

Neuropharmacology

Dopamine Receptor Modulation:
Compounds derived from this compound have been investigated for their effects on dopamine receptors. A notable derivative was found to possess antagonistic activity at dopamine D2 and D3 receptors, suggesting potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .

Antimicrobial Activity

Antibacterial and Antifungal Effects:
Recent studies have explored the antibacterial and antifungal properties of this compound derivatives. For example, synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing good antimicrobial efficacy. The results indicated that certain derivatives could serve as effective agents against bacterial infections, highlighting their potential as new antimicrobial agents .

Toxicological Studies

Safety Profile:
Toxicological evaluations of this compound derivatives have been conducted to assess their safety for potential therapeutic use. Studies revealed that certain formulations did not cause significant irritation or adverse effects in animal models, supporting their consideration for further development in clinical settings .

Data Table: Summary of Applications

Application Area Compound/Derivative Key Findings
Anticancer2-Amino-6-methoxypurine arabinosideEfficacy against T-cell tumors; selective toxicity
NeuropharmacologyDopamine receptor antagonistsPotential treatment for schizophrenia and Parkinson's disease
AntimicrobialVarious derivativesEffective against Staphylococcus aureus and E. coli
Toxicological SafetyFormulations testedNo significant irritation or adverse effects observed

Case Studies

  • Clinical Trials for Hematological Malignancies:
    A Phase 1 trial involving 506U is currently underway to evaluate its safety and efficacy in patients with refractory hematological malignancies. Preliminary results indicate promising outcomes with manageable side effects.
  • Sirtuin Activation Studies:
    A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives were synthesized to evaluate their ability to activate Sirt6. The most potent compounds demonstrated significant effects on cancer cell proliferation and inflammatory responses, indicating their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-amino-6-methoxypyridine depends on its application. In medicinal chemistry, it often acts as an enzyme inhibitor or receptor ligand. The amino and methoxy groups on the pyridine ring allow it to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-amino-6-methoxypyridine and their distinguishing features:

Compound Name Substituents Molecular Formula Key Differences Applications References
This compound -NH₂ (2), -OCH₃ (6) C₆H₈N₂O Reference compound with balanced electronic effects. Sensors, pharmaceuticals
2-Chloro-6-methoxypyridine -Cl (2), -OCH₃ (6) C₆H₆ClNO Chloro group increases electrophilicity but reduces solubility in polar solvents. Organic synthesis intermediates
2-Amino-6-methylpyridine -NH₂ (2), -CH₃ (6) C₆H₈N₂ Methyl group enhances steric hindrance, limiting reactivity in coupling reactions. Limited use in complex synthesis
2-Ethoxy-6-[(methylimino)methyl]pyridine -OCH₂CH₃ (2), -CH=N-CH₃ (6) C₁₀H₁₃NO₂ Ethoxy and imino groups enable hydrogen bonding; used in crystallography studies. Structural analysis, ligand design
6-Desmethyl-5-methoxyzolpidem -OCH₃ (5), -NH₂ (2) (failed derivative) C₁₉H₂₁N₃O₂ Absence of methyl group at 6-position inhibits coupling reactions. N/A (synthesis limitation)

Research Findings

Sensor Development: this compound-based probe NG1 showed high selectivity for Cu²⁺ and lactic acid in aqueous media (detection limit: 10⁻⁷ M) . Analogues like 2-amino-4-methylpyridine lack the methoxy group’s solvation effects, reducing sensor performance in hydrophilic environments .

Synthetic Limitations: Attempts to synthesize 6-desmethyl-5-methoxyzolpidem using this compound failed due to insufficient steric protection at the 6-position .

Thermal Stability: this compound derivatives exhibit higher melting points (>200°C) compared to chloro- or methyl-substituted variants, attributed to stronger intermolecular hydrogen bonding .

Biological Activity

2-Amino-6-methoxypyridine (C₆H₈N₂O) is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and drug discovery. Its unique structure, characterized by an amino group and a methoxy substituent on the pyridine ring, imparts significant biological activity. This article explores the compound's biological properties, mechanisms of action, and its potential therapeutic applications.

  • Molecular Formula: C₆H₈N₂O
  • Molecular Weight: 124.14 g/mol
  • CAS Number: 17920-35-3
  • Solubility: Slightly soluble in water, indicating potential challenges in formulation for therapeutic use.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino and methoxy groups facilitate binding to enzymes and receptors, modulating their activity through:

  • Hydrogen Bonding: The presence of the amino group allows for hydrogen bonding with target proteins.
  • Electrostatic Interactions: The methoxy group can enhance the compound's affinity for negatively charged sites on proteins.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including T-cell leukemia. Its effectiveness is attributed to its ability to induce apoptosis in malignant cells while sparing normal cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study on Anticancer Activity

A notable study evaluated the effects of this compound on human T-cell tumors in immunodeficient mice. The results showed a dose-dependent reduction in tumor size, supporting its potential as a therapeutic agent against hematological malignancies .

Toxicological Assessment

A comprehensive toxicological study assessed the safety profile of this compound. Wistar rats were administered varying doses (0, 50, 150 mg/kg) over a period of 90 days. Observations included:

  • No mortality in treated groups.
  • Dose-dependent increases in liver weight, suggesting hepatotoxicity at higher doses.
  • Histological examination revealed centrilobular hypertrophy of hepatocytes at doses above 50 mg/kg .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
2-Amino-4-methylpyridineStructureAntimicrobial
2-Amino-6-methylpyridineStructureAnticancer
2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridineStructureDual inhibition of kinases

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-6-methoxypyridine in laboratory settings?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, it can be prepared by reacting 2-amino-6-chloropyridine with methanol under basic conditions (e.g., NaOCH₃) at elevated temperatures (80–100°C) to replace the chlorine atom with a methoxy group . Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Commercial suppliers like Combi-Blocks and SRL provide the compound for direct use in reactions, but lab-scale synthesis requires careful control of reaction time and stoichiometry to avoid side products like N-alkylated derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structure. The methoxy group (-OCH₃) typically appears as a singlet at ~3.8 ppm in ¹H NMR, while the amino group (-NH₂) may show broad peaks at ~5–6 ppm. Aromatic protons resonate between 6.5–8.5 ppm, with splitting patterns indicating substitution positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS confirms molecular weight (124.14 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O stretch) validate functional groups .

Q. What are the primary research applications of this compound?

Methodological Answer: This compound serves as:

  • A ligand precursor in coordination chemistry for synthesizing metal complexes (e.g., Cu²⁺ probes in cellular imaging) .
  • An intermediate in synthesizing pharmaceuticals (e.g., zolpidem analogs) and agrochemicals. Its methoxy group enhances solubility and modulates electronic properties for downstream reactions .

Advanced Research Questions

Q. How does the methoxy group position in this compound influence its reactivity in coupling reactions?

Methodological Answer: The methoxy group at the 6-position exerts both steric and electronic effects. For example, in attempted Sonogashira coupling reactions, the 6-methoxy group hinders access to the reactive C-2 position, leading to low yields or failed reactions. Comparative studies with 2-amino-5-methoxypyridine show higher reactivity due to reduced steric hindrance . To mitigate this, researchers use bulky palladium catalysts (e.g., Pd(PPh₃)₄) or microwave-assisted heating to enhance reaction efficiency .

Q. How can researchers resolve contradictory spectral data when characterizing derivatives of this compound?

Methodological Answer: Contradictions often arise from isomerization or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts.
  • HPLC-MS with chiral columns : Differentiates regioisomers (e.g., 5-methoxy vs. 6-methoxy derivatives) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict NMR/IR spectra for comparison with experimental data .

Q. What experimental design considerations are critical for studying the metal-binding properties of this compound?

Methodological Answer:

  • pH Control : The amino group’s protonation state (pKa ~4.5) affects metal coordination. Use buffered solutions (pH 6–8) to stabilize the deprotonated form for binding .
  • Competition Studies : Introduce competing ligands (e.g., EDTA) to assess binding specificity.
  • Spectroscopic Titrations : UV-Vis or fluorescence titrations quantify binding constants (e.g., Benesi-Hildebrand method for Cu²⁺ detection) .

Q. Data Contradiction and Optimization

Q. Why do some studies report conflicting yields for Suzuki-Miyaura reactions involving this compound?

Methodological Answer: Variations arise from:

  • Substituent Interference : The 6-methoxy group can block transmetallation in Pd-catalyzed reactions. Optimization requires adjusting catalyst loading (e.g., 5 mol% Pd(OAc)₂) and bases (K₂CO₃ vs. Cs₂CO₃) .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts. Mixed solvents (THF/H₂O) often balance reactivity .

Q. How should researchers handle safety and waste disposal for this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under nitrogen to prevent oxidation. Store at 2–8°C for long-term stability .
  • Waste Disposal : Neutralize acidic/basic residues before segregating organic waste. Collaborate with certified waste management firms for incineration .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to dust or vapors .

Properties

IUPAC Name

6-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUALFRBMNMGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342238
Record name 2-Amino-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17920-35-3
Record name 2-Amino-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methoxypyridine
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Synthesis routes and methods

Procedure details

2-Chloro-6-methoxypyridine (5.0 g) was heated with ethylenediamine (30 ml) at 120° C. overnight. The excess ethylenediamine was removed by rotary evaporation. The residue was dissolved in a small volume of 2.5 M aqueous sodium hydroxide and extracted thoroughly with dichloromethane. The combined organic layers were washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated in vacuo to give (2-aminoethyl)(6-methoxy(2-pyridyl)amine as an orange syrup. The amine (2.58 g) was treated with benzotriazole carboxamidinium 4-methylbenzenesulfonate (0.86 g) and DIEA (0.45 mmol) in acetonitrile (6 ml) and stirred overnight at room temperature. Trituration with ether gave the guanidine, amino-{2-[(6-methoxy(2-pyridyl))amino]ethyl}carboxamidinium 4-methylbenzenesulfonate, as an oil. The oily guanidine (200 mg) was reacted with 100 mg of resin according to Resin Method C (90° C., overnight) to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
2-Amino-6-methoxypyridine
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
2-Amino-6-methoxypyridine
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
2-Amino-6-methoxypyridine
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
2-Amino-6-methoxypyridine
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
2-Amino-6-methoxypyridine
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
2-Amino-6-methoxypyridine

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